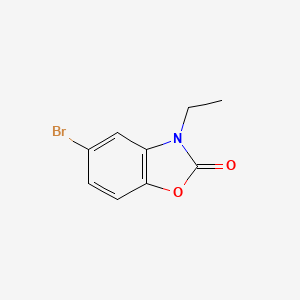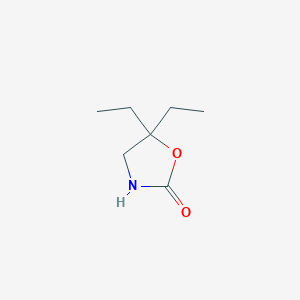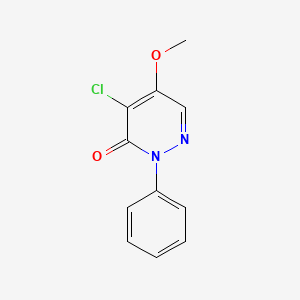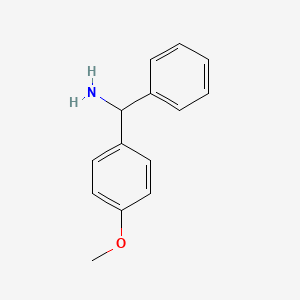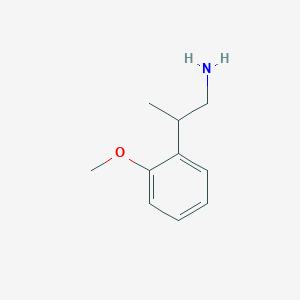
2-(2-Methoxyphenyl)propan-1-amine
Descripción general
Descripción
“2-(2-Methoxyphenyl)propan-1-amine” is a compound with the molecular weight of 165.24 . It is also known as 1-(2-methoxyphenyl)propan-1-amine . It is in the form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-methoxyphenyl)-1-propanamine . The InChI code is 1S/C10H15NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9H,3,11H2,1-2H3 . The InChI key is AOUJHJAMITZHPK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It is in the form of oil . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Synthesis of Optical Active Intermediates : This compound has been used in the synthesis of optical active intermediates, such as for (R,R)-formoterol, an important bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease. The synthesis involves a series of steps including protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Wei Fan et al., 2008).
Development of Chemoenzymatic Strategies : It has been used in the development of chemoenzymatic strategies for synthesizing enantioenriched amines. These methods are significant for producing pharmaceutical intermediates, such as precursors for the antimicrobial agent Levofloxacin (Ángela Mourelle-Insua et al., 2016).
Synthesis of Amines and Inhibitors for Carbon Steel Corrosion : Tertiary amines synthesized from this compound have been studied for their inhibitory effects on carbon steel corrosion. Such compounds show potential as protective agents in industrial applications (G. Gao et al., 2007).
Catalytic Amination in Industrial Chemistry : This compound is involved in catalytic amination processes, which are crucial in the production of various chemical products. For instance, the amination of 1-methoxy-2-propanol over nickel catalysts to produce 2-amino-1-methoxypropane is an important industrial chemical reaction (V. A. Bassili and A. Baiker, 1990).
Synthesis of Novel β-Phosphorylated Nitrones : This compound has been used in the synthesis of novel β-phosphorylated nitrones, which are studied for their potential in drug development due to their vasoprotective and antioxidant properties (Mathieu Cassien et al., 2016).
Mecanismo De Acción
While the exact mechanism of action for “2-(2-Methoxyphenyl)propan-1-amine” is not specified, it is related to compounds like PMA and MMA 2-Methoxyamphetamine which are used to treat amphetamine dependence . It is significantly weaker in causing the reuptake of monoamine neurotransmitters than similar drugs . It may also act as a β-adrenergic receptor agonist .
Safety and Hazards
The compound has been associated with certain hazard statements including H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZPSFPBMRGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328211 | |
| Record name | 2-(2-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188053-29-4 | |
| Record name | 2-(2-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


